molecular formula C20H21F3N4O2 B4776291 3-(1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE

3-(1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE

Cat. No.: B4776291
M. Wt: 406.4 g/mol
InChI Key: KQEMHFNKURCIHF-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)-N~1~-[4-(trifluoromethoxy)phenyl]-1-adamantane carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-1-yl)-N~1~-[4-(trifluoromethoxy)phenyl]-1-adamantane carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-Triazol-1-yl)-N~1~-[4-(trifluoromethoxy)phenyl]-1-adamantane carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-(1H-1,2,4-Triazol-1-yl)-N~1~-[4-(trifluoromethoxy)phenyl]-1-adamantane carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)-N~1~-[4-(trifluoromethoxy)phenyl]-1-adamantane carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to the inhibition or activation of specific pathways. The trifluoromethoxy phenyl group enhances the compound’s binding affinity and selectivity, while the adamantane carboxamide moiety contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,4-Triazol-1-yl)-N~1~-[4-(trifluoromethoxy)phenyl]-1-adamantane carboxamide stands out due to its unique combination of functional groups, which confer specific properties such as enhanced stability, reactivity, and binding affinity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)29-16-3-1-15(2-4-16)26-17(28)18-6-13-5-14(7-18)9-19(8-13,10-18)27-12-24-11-25-27/h1-4,11-14H,5-10H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEMHFNKURCIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NC5=CC=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 3
3-(1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 4
3-(1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 5
3-(1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 6
3-(1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE

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